Phosphorochloridic acid, dibutyl ester

Overview

Description

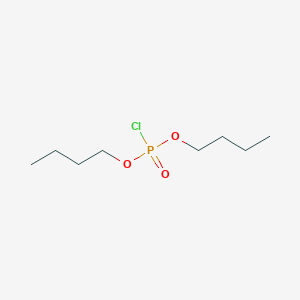

Phosphorochloridic acid, dibutyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H18ClO3P and its molecular weight is 228.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Phosphorochloridic acid, dibutyl ester, also known as Di-n-Butyl Phosphorochloridate, is a chemical compound with the molecular formula C8H18ClO3P . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect this compound is currently unavailable . Future studies should consider these factors to fully understand the compound’s behavior in different environments.

Biological Activity

Phosphorochloridic acid, dibutyl ester (often referred to as dibutyl phosphate or DBP), is a chemical compound with significant biological activity. This article explores its biological effects, mechanisms of action, and related research findings, drawing from diverse sources.

- Chemical Formula : C8H19O4P

- Molecular Weight : 210.21 g/mol

- CAS Number : 107-66-4

- IUPAC Name : Dibutyl hydrogen phosphate

Dibutyl phosphate is an organophosphate ester, commonly used in various industrial applications, including as a solvent and plasticizer. Its structure allows it to interact with biological systems, leading to both beneficial and adverse effects.

Biological Activity Overview

Dibutyl phosphate exhibits a range of biological activities, particularly in relation to its interaction with enzymes and cellular processes. Key findings from recent studies include:

- Esterase Activity Induction : Research has demonstrated that DBP can induce esterase production in fungi such as Fusarium culmorum and Fusarium oxysporum. In liquid fermentation studies, high concentrations of DBP (1,500 and 2,000 mg/L) did not inhibit fungal growth but enhanced esterase activity significantly, indicating potential for bioremediation applications .

- Toxicological Effects : Toxicological assessments have shown that DBP can lead to decreased locomotor activity and other signs of toxicity in animal models. In studies involving rats, administration of DBP resulted in urinary bladder hyperplasia and degeneration of bladder mucosa at high doses (≥100 mg/kg bw/day) . Long-term exposure has been linked to carcinogenic effects, particularly in the urinary bladder .

- Mechanism of Action : The biological effects of dibutyl phosphate are believed to stem from its ability to hydrolyze into more reactive species that can interfere with cellular functions. For instance, the hydrolysis products may affect DNA synthesis and cellular signaling pathways .

Case Study 1: Esterase Activity in Fungi

A study investigated the effect of dibutyl phosphate on the growth and enzymatic activity of Fusarium culmorum and Fusarium oxysporum. The results indicated that:

- Maximum esterase activity was recorded at 208.5 U/L for F. culmorum at 2,000 mg/L after 48 hours.

- F. oxysporum showed peak enzymatic activity (292.5 U/L) after 168 hours at 1,500 mg/L.

- Both fungi demonstrated enhanced growth rates and biomass yield when supplemented with DBP compared to control media .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological study:

- Rats were administered varying doses of DBP (up to 3500 ppm).

- Observed effects included reduced body weight gain and significant histopathological changes in the liver and bladder.

- The study concluded that prolonged exposure led to increased incidence of hepatocellular adenomas in male rats .

Table 1: Summary of Biological Effects of Dibutyl Phosphate

Table 2: Toxicological Findings from Animal Studies

Properties

IUPAC Name |

1-[butoxy(chloro)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEHRMYJNACSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231455 | |

| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-43-2 | |

| Record name | Phosphorochloridic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, dibutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorochloridic acid, dibutyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FV5ZB3EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the study on Di-n-butyl Phosphorochloridate reveal about its reaction mechanism in different solvents?

A1: The research investigated the solvolysis rate of Di-n-butyl Phosphorochloridate in 28 different solvents using the extended Grunwald-Winstein equation. [] The results, particularly the sensitivity values (l = 1.40 and m = 0.42), strongly suggest that Di-n-butyl Phosphorochloridate predominantly undergoes solvolysis via an SN2 reaction pathway. [] This means the reaction likely involves a single concerted step where the solvent acts as a nucleophile, attacking the phosphorus center while the chloride simultaneously departs. Further solidifying this conclusion are the activation parameters derived from the study, which show relatively small positive ΔH ≠ values (8.0 to 15.9 kcal·mol−1) and large negative ΔS ≠ values (−25.8 to −53.1 cal·mol−1·K−1), typical for SN2 reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.